9-Hpode

Catalog No.
S630051
CAS No.
63121-49-3
M.F
C18H32O4
M. Wt
312.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Hpode

CAS Number

63121-49-3

Product Name

9-Hpode

IUPAC Name

(10E,12E)-9-hydroperoxyoctadeca-10,12-dienoic acid

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H32O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h6,8,11,14,17,21H,2-5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b8-6+,14-11+

InChI Key

JGUNZIWGNMQSBM-SIGMCMEVSA-N

SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

Synonyms

9-HPODE, 9-hydroperoxy-11,12-octadecadienoic acid, 9-hydroperoxy-11,12-octadecadienoic acid, (E,Z)-isomer, 9-hydroperoxy-11,12-octadecadienoic acid, (Z,E)-isomer

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)OO

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)O)OO

9-Hydroperoxy-10,12-octadecadienoic acid, commonly referred to as 9-HpODE, is a hydroperoxide derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. It plays a significant role in various biological processes and is involved in the metabolic pathways of lipids. 9-HpODE exists in two stereoisomer forms: 9(S)-HpODE and 9(R)-HpODE, which differ based on the configuration of their hydroxy groups. The compound is characterized by its molecular formula C18H32O4C_{18}H_{32}O_{4} and a molecular weight of approximately 312.44 g/mol .

9-HpODE is primarily formed through the enzymatic oxidation of linoleic acid by lipoxygenases. This reaction leads to the generation of hydroperoxides, which can further undergo various transformations. For example, 9-HpODE can be converted into several metabolites, including:

  • 9-keto-10,12-octadecadienoic acid
  • 9-hydroxy-10,12-octadecadienoic acid
  • 9,10-epoxy-11-hydroxy-12-octadecenoic acid
  • 9,10,13-trihydroxy-11-octadecenoic acid .

These transformations illustrate the compound's reactivity and its potential to participate in complex biochemical pathways.

9-HpODE exhibits notable biological activities, particularly in the context of oxidative stress and inflammation. It has been identified as a signaling molecule that can modulate cellular responses. For instance:

  • Antibacterial Activity: Research indicates that 9-HpODE and its derivatives can inhibit the growth of certain bacteria, such as Erwinia carotovora, suggesting a potential role in plant defense mechanisms .
  • Oxidative Stress Response: The compound is involved in lipid peroxidation processes that contribute to oxidative stress in cells. This has implications for various diseases characterized by inflammation and oxidative damage .

The synthesis of 9-HpODE primarily occurs through enzymatic pathways involving lipoxygenase enzymes. The process can be summarized as follows:

  • Starting Material: Linoleic acid is the precursor.
  • Enzymatic Reaction: Lipoxygenase catalyzes the oxidation of linoleic acid to form hydroperoxides, including 9-HpODE.
  • Isolation: The product can be isolated from biological tissues or synthesized in vitro using purified enzymes .

Additionally, chemical synthesis methods may also be employed to produce 9-HpODE for research purposes.

9-HpODE has several applications across different fields:

  • Research: It serves as a valuable tool for studying lipid metabolism and oxidative stress.
  • Pharmaceuticals: Due to its antibacterial properties, it may have potential applications in developing new antimicrobial agents.
  • Agriculture: Its role in plant defense mechanisms makes it relevant for enhancing crop resilience against pathogens .

Interaction studies involving 9-HpODE focus on its effects on cellular pathways and other biomolecules:

  • Cellular Signaling: It can influence signaling pathways related to inflammation and apoptosis.
  • Metabolic Pathways: Interaction with other fatty acids and metabolites can alter lipid profiles and cellular responses to stress .

Research continues to explore how 9-HpODE interacts with various biological systems and its implications for health and disease.

Several compounds are structurally or functionally similar to 9-HpODE. These include:

Compound NameStructure/DescriptionUnique Features
13-Hydroperoxy-9-octadecenoic acid (13-HpODE)Another hydroperoxide derivative of linoleic acidPredominantly formed alongside 9-HpODE; involved in different metabolic pathways .
9-Hydroxyoctadecadienoic acid (9-HODE)Hydroxy derivative resulting from the reduction of 9-HpODEExhibits distinct biological activities compared to its hydroperoxide precursor .
Arachidonic Acid DerivativesIncludes various hydroperoxides and hydroxylated formsArachidonic acid is a precursor for many signaling lipids with roles in inflammation .

The uniqueness of 9-HpODE lies in its specific formation from linoleic acid via lipoxygenase action and its distinct biological activities related to oxidative stress responses.

XLogP3

5.4

Wikipedia

(10E,12E)-9-hydroperoxy-10,12-octadecadienoic acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Modify: 2024-02-18

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